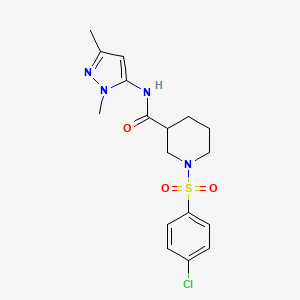
2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Aminoethyl methacrylate hydrochloride” is an amine-based methacrylic monomer used in the production of polymers and copolymers. These are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Synthesis Analysis
The synthesis of “2-Aminoethyl methacrylate hydrochloride” involves the reaction of a ketimine compound of 2-aminoethyl methacrylate with water and hydrogen chloride .
Molecular Structure Analysis
The linear formula of “2-Aminoethyl methacrylate hydrochloride” is H2C=C(CH3)CO2CH2CH2NH2 · HCl . The molecular weight is 165.62 .
Chemical Reactions Analysis
“2-Aminoethyl methacrylate hydrochloride” is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Aminoethyl methacrylate hydrochloride” include a melting point of 102-110 °C (lit.) and it is stored at a temperature of 2-8°C .
Scientific Research Applications
Conversion of Biomass to Chemical Feedstocks
Research by Chernyshev, Kravchenko, and Ananikov (2017) discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its potential as an alternative feedstock for the chemical industry. This study showcases the interest in utilizing biomass-derived compounds for producing monomers, polymers, fuels, and other chemicals, which could be relevant to the applications of a wide range of chemical compounds including "2-(2-Aminoethyl)-5,5-dimethylhexanoic acid hydrochloride" in sustainable chemistry and material science Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V. (2017). Conversion of plant biomass to furan derivatives and sustainable access to the new generation of polymers, functional materials and fuels. Russian Chemical Reviews, 86, 357-387..
Enhancement in Photodynamic Therapy
Gerritsen, Smits, Kleinpenning, van de Kerkhof, and van Erp (2008) reviewed methods to enhance the effectiveness of photodynamic therapy (PDT) by improving the uptake of protoporphyrin IX. This review highlights the importance of chemical enhancements and pretreatments in medical applications, indicating the potential for specific chemical compounds to play a role in enhancing medical treatments Gerritsen, M., Smits, T., Kleinpenning, M. M., van de Kerkhof, P. C., & van Erp, P. V. (2008). Pretreatment to enhance protoporphyrin IX accumulation in photodynamic therapy. Dermatology, 218, 193-202..
Organic Corrosion Inhibitors
Goyal, Kumar, Bahadur, Verma, and Ebenso (2018) reviewed the use of organic compounds as corrosion inhibitors in acidic media, highlighting the role of organic chemistry in industrial applications. This review underscores the importance of chemical compounds in protecting metals from corrosion, which may parallel the protective or functional roles that specific compounds like "this compound" could have in similar contexts Goyal, M., Kumar, S., Bahadur, I., Verma, C., & Ebenso, E. (2018). Organic corrosion inhibitors for industrial cleaning of ferrous and non-ferrous metals in acidic solutions: A review. Journal of Molecular Liquids, 256, 565-573..
Mechanism of Action
Target of Action
Similar compounds such as dopamine, a neuromodulatory molecule, have been shown to interact with various receptors in the brain, including d1, d2, d3, d4, d5, and taar1 .
Mode of Action
For instance, dopamine, a similar compound, functions as a neurotransmitter, sending signals between nerve cells .
Biochemical Pathways
Related compounds like dopamine are known to affect several pathways in the brain, playing a major role in reward-motivated behavior .
Result of Action
Similar compounds like dopamine are known to have significant effects on the nervous system, influencing behavior and cognition .
Safety and Hazards
Future Directions
“2-Aminoethyl methacrylate hydrochloride” hydrogels have shown potential in maintaining the native spherical and stemness of human dental pulp stem cells (DPSCs), indicating potential for clinical applications in regenerative medicine and other therapeutic remedies after further optimization in the future .
Properties
IUPAC Name |
2-(2-aminoethyl)-5,5-dimethylhexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)6-4-8(5-7-11)9(12)13;/h8H,4-7,11H2,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITLSKZCWAOPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2804762.png)


![7-(4-butylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2804771.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide](/img/structure/B2804773.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2804774.png)



![N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2804782.png)
![2-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2804783.png)


